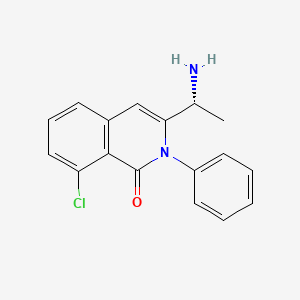
(R)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is a chiral compound with significant potential in various fields of scientific research. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules. The presence of a chiral center at the 1-aminoethyl group adds to its complexity and potential for enantioselective interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Chiral Aminoethyl Group Addition: The chiral center can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric hydrogenation of a suitable precursor using chiral catalysts is a common method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of enantioselective reactions.
Biology
In biological research, this compound can be used to study the interactions of chiral molecules with biological targets. It can serve as a model compound for understanding the behavior of chiral drugs.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as chiral catalysts for asymmetric synthesis.
Mecanismo De Acción
The mechanism of action of ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The chiral center allows for enantioselective binding to enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one: The enantiomer of the compound, which may exhibit different biological activities.
8-chloro-2-phenylisoquinolin-1(2H)-one: Lacks the chiral aminoethyl group, leading to different chemical and biological properties.
3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one: Lacks the chloro group, affecting its reactivity and interactions.
Uniqueness
The presence of both the chiral aminoethyl group and the chloro substituent makes ®-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one unique. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H15ClN2O |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
3-[(1R)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m1/s1 |
Clave InChI |
MZINZXIFJMLTOK-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
SMILES canónico |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


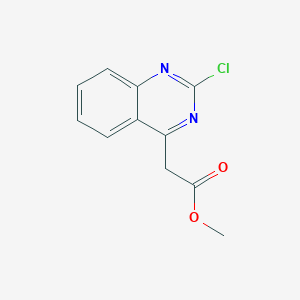

![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)


![Butanedioic acid, 2,3-bis[(trimethylsilyl)oxy]-, bis(1-methylethyl) ester, [R-(R*,R*)]-(9CI)](/img/structure/B12278400.png)
![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)
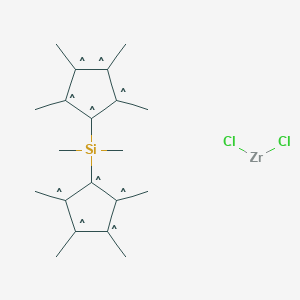
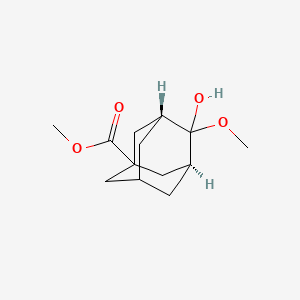
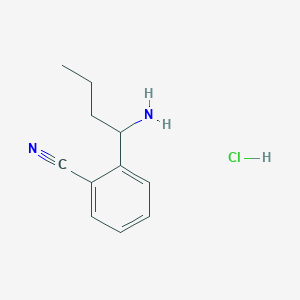
![(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12278445.png)

![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)

